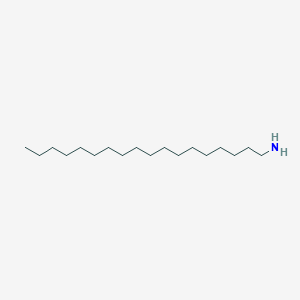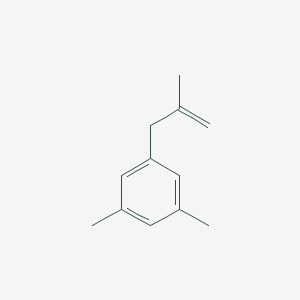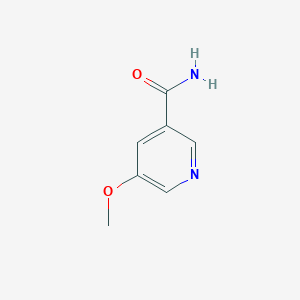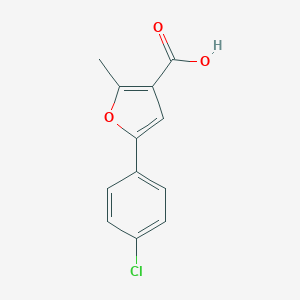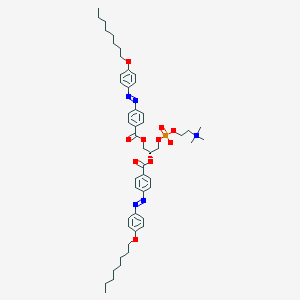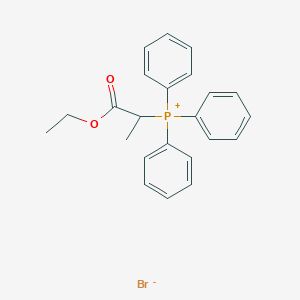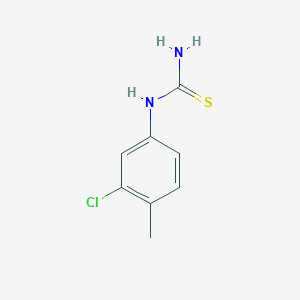
1-(3-Chloro-4-methylphenyl)thiourea
Descripción general
Descripción
“1-(3-Chloro-4-methylphenyl)thiourea” is an organosulfur compound with the molecular formula C8H9ClN2S . It has a molecular weight of 200.69 . This compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)thiourea” consists of a thiourea group attached to a 3-chloro-4-methylphenyl group . Thiourea is a well-established privileged structure in medicinal and synthetic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Chloro-4-methylphenyl)thiourea” are not available, thiourea and its derivatives are known to participate in a variety of reactions. They are used as intermediates in several organic synthetic reactions .
Physical And Chemical Properties Analysis
“1-(3-Chloro-4-methylphenyl)thiourea” is a solid compound . More detailed physical and chemical properties are not available in the current literature.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Material Sciences
- Specific Scientific Field: Coordination Chemistry and Material Sciences .
- Summary of the Application: Thioureas, including 1-(acyl/aroyl)-3-(substituted)thioureas, have been the subject of extensive study in coordination chemistry . They are also known to play a promising role in the fields of material sciences .
- Methods of Application: The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .
- Results or Outcomes: The structural and conformational features of 1-(acyl/aroyl)-3-(substituted) thioureas, their ligand properties, coordination behavior towards transition metals, and the effect of substituents dictating the configuration and stability of resultant metal complexes have been discussed .
Pharmacological Evaluation
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been evaluated for their antidiabetic, antibacterial, antioxidant, and anticholinesterase properties .
- Methods of Application: The synthesized compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
- Results or Outcomes: The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Organic Synthesis
- Specific Scientific Field: Organic Synthesis .
- Summary of the Application: Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds .
- Methods of Application: The straightforward synthetic route and excellent properties are the key features which constantly engage many researchers in efforts to explore more and more such multipurpose thio compounds .
- Results or Outcomes: On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
Inhibitors in Biochemical Processes
- Specific Scientific Field: Biochemistry .
- Summary of the Application: Many anti-urease molecules have been reported, which include thiourea derivatives .
- Methods of Application: These compounds are used as inhibitors in biochemical processes .
- Results or Outcomes: The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Ion Sensors and Transition Metal Extractors
- Specific Scientific Field: Material Sciences .
- Summary of the Application: 1-(acyl/aroyl)-3-(substituted)thioureas have emerged as attractive candidates in various fields such as ion sensors and transition metal extractors .
- Methods of Application: The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .
- Results or Outcomes: The structural and conformational features of 1-(acyl/aroyl)-3-(substituted) thioureas, their ligand properties, coordination behavior towards transition metals, and the effect of substituents dictating the configuration and stability of resultant metal complexes have been discussed .
Corrosion Inhibitors and Molecular Electronics
- Specific Scientific Field: Material Sciences .
- Summary of the Application: 1-(acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as corrosion inhibitors and molecular electronics .
- Methods of Application: The straightforward synthetic route and excellent properties are the key features which constantly engage many researchers in efforts to explore more and more such multipurpose thio compounds .
- Results or Outcomes: On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSOFAZMILXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374012 | |
| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)thiourea | |
CAS RN |
117174-84-2 | |
| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117174-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

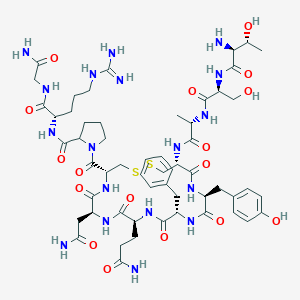
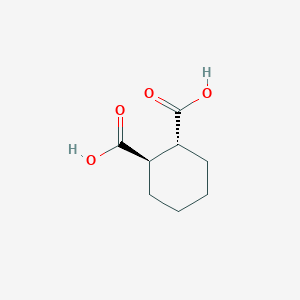
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
